1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine is a complex organic compound with a molecular formula of C28H32N2O8S and a molecular weight of 556.63 g/mol This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy, methoxybenzyl, and benzylsulfonyl groups
Preparation Methods
The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(3-benzyloxy-4-methoxybenzyl)piperazine with benzylsulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may facilitate binding to these targets, while the benzylsulfonyl group can modulate the compound’s activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine can be compared with similar compounds such as:
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(2-ethoxyphenyl)piperazine: This compound has a similar structure but with an ethoxyphenyl group instead of a benzylsulfonyl group.
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine: This compound features a propylsulfonyl group instead of a benzylsulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C26H30N2O4S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
1-benzylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C26H30N2O4S/c1-31-25-13-12-24(18-26(25)32-20-22-8-4-2-5-9-22)19-27-14-16-28(17-15-27)33(29,30)21-23-10-6-3-7-11-23/h2-13,18H,14-17,19-21H2,1H3 |
InChI Key |
QIBHWRCZQUOSTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.